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Compound of Interest

Compound Name: 4-Bromo-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic
characteristics of 4-Bromo-3-methylbutanal (CAS No. 63483-10-3), a halogenated aldehyde
of interest in synthetic organic chemistry. Due to the limited availability of experimental data in
public databases, this document focuses on predicted spectroscopic data, including *H NMR,
13C NMR, Infrared (IR) spectroscopy, and mass spectrometry. Furthermore, generalized
experimental protocols for the synthesis of similar bromoaldehydes and the acquisition of
spectroscopic data are presented to guide researchers in their laboratory work. This guide is
intended to serve as a valuable resource for scientists engaged in drug discovery and
development, and other areas of chemical research where this compound may be a key
intermediate.

Chemical Structure and Properties
e |[UPAC Name: 4-Bromo-3-methylbutanal

e Molecular Formula: CsHeBrO

e Molecular Weight: 165.03 g/mol

« CAS Number: 63483-10-3[1][2]
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e Canonical SMILES: CC(CBr)CC=0

Table 1: Physicochemical Properties of 4-Bromo-3-methylbutanal

Property Value Source
Molecular Weight 165.03 g/mol PubChem|[2]
Exact Mass 163.98368 Da PubChem[2]
XLogP3 1.2 PubChem|[2]
Hydrogen Bond Donor Count 0 PubChem][2]
Hydrogen Bond Acceptor

Count 1 PubChem|[2]
Rotatable Bond Count 3 PubChem|[2]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 4-Bromo-3-methylbutanal.
These predictions are based on established principles of spectroscopy and analysis of
structurally similar compounds.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H NMR spectrum of 4-Bromo-3-methylbutanal in CDCls would exhibit
characteristic signals for the aldehyde, methyl, methylene, and methine protons.

Table 2: Predicted *H NMR Chemical Shifts for 4-Bromo-3-methylbutanal
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Chemical Shift Lo .
Proton Multiplicity Integration
(ppm)
-CHO 9.7-9.8 Triplet (t) 1H
-CH(CHs)- 2.8-3.0 Multiplet (m) 1H
Doublet of Doublets
-CH2-CHO 26-28 2H
(dd)
-CHz2Br 3.4-36 Doublet (d) 2H
-CHs 1.1-1.3 Doublet (d) 3H

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *C NMR spectrum will show five distinct signals corresponding to the five carbon
atoms in different chemical environments.

Table 3: Predicted 3C NMR Chemical Shifts for 4-Bromo-3-methylbutanal

Carbon Chemical Shift (ppm)
-CHO 200 - 205

-CH(CHs)- 40 - 45

-CH2-CHO 45 - 50

-CH2Br 35-40

-CHs 15-20

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-3-methylbutanal is expected to show a strong absorption band
characteristic of the aldehyde carbony! group.

Table 4: Predicted IR Absorption Frequencies for 4-Bromo-3-methylbutanal
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Functional Group Wavenumber (cm~—?) Intensity

C=0 (aldehyde) 1720 - 1740 Strong

C-H (aldehyde) 2720 - 2820 Medium (two bands)
C-H (alkane) 2850 - 3000 Strong

C-Br 500 - 600 Medium

Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic
fragmentation patterns. The presence of bromine should be evident from the isotopic pattern of
bromine-containing fragments (M and M+2 peaks in approximately 1:1 ratio).

Table 5: Predicted Mass Spectrometry Fragmentation for 4-Bromo-3-methylbutanal

m/z Fragment Comments
164/166 [CsHsBroj*+ Molecular ion (M+)
135/137 [CaHeBI]* Loss of -CHO

85 [CsHeO]* Loss of Br

57 [CaHo]* Alkyl fragment

29 [CHO]* Aldehyde fragment

Experimental Protocols

As specific experimental protocols for 4-Bromo-3-methylbutanal are not readily available, the
following sections provide generalized procedures for the synthesis of a similar bromoaldehyde

and for acquiring spectroscopic data.

General Synthesis of a Bromoaldehyde

A plausible synthetic route to 4-Bromo-3-methylbutanal could involve the oxidation of the

corresponding alcohol, 4-bromo-3-methylbutan-1-ol.
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Synthesis Workflow

Oxidizing Agent Reagent
(e.g., PCC, Swern Oxidation)

»
|

Oxidation

4-Bromo-3-methylbutanal

Substrate

4-Bromo-3-methylbutan-1-ol

Click to download full resolution via product page
Caption: Generalized synthetic workflow for 4-Bromo-3-methylbutanal.
Protocol:

e Preparation: To a stirred solution of an oxidizing agent, such as pyridinium chlorochromate
(PCC) in a suitable solvent like dichloromethane (CH2Cl2), add a solution of 4-bromo-3-
methylbutan-1-ol in CH2Cl2 dropwise at room temperature.

e Reaction: Stir the reaction mixture at room temperature for a specified time, monitoring the
reaction progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and
filter through a pad of silica gel or celite to remove the chromium salts.

 Purification: Concentrate the filtrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel using an appropriate eluent system (e.g., a
mixture of hexane and ethyl acetate) to afford the pure 4-Bromo-3-methylbutanal.

Spectroscopic Analysis Workflow
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Spectroscopic Analysis Workflow

Purified 4-Bromo-3-methylbutanal

NMR Spectroscopy

(*H and 13C) Infrared Spectroscopy Mass Spectrometry

Spectroscopic Data
(Tables and Spectra)

Click to download full resolution via product page
Caption: General workflow for spectroscopic analysis.
Protocols:
» NMR Spectroscopy:

o Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g.,
CDCIs) in an NMR tube.

o Acquire *H and 3C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or
higher).

o Process the data, including Fourier transformation, phase correction, and baseline
correction. Chemical shifts should be referenced to the residual solvent peak or an internal
standard (e.g., TMS).

* Infrared Spectroscopy:

o Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR)
spectrometer equipped with an attenuated total reflectance (ATR) accessory.
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o Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl
or KBr).

o Record the spectrum over the range of 4000-400 cm~1.

e Mass Spectrometry:

o Introduce a dilute solution of the sample into the mass spectrometer via a suitable
ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

o Acquire the mass spectrum over an appropriate m/z range.

o Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a foundational understanding of the predicted spectroscopic
properties of 4-Bromo-3-methylbutanal. The tabulated data and generalized experimental
protocols offer a starting point for researchers working with this compound. It is important to
note that the presented spectroscopic data are predictions and should be confirmed by
experimental analysis. The synthetic and analytical workflows described herein are intended to
be adaptable to standard laboratory settings.

Disclaimer

The information provided in this document is for research and informational purposes only. The
predicted spectroscopic data has not been experimentally verified. All laboratory procedures
should be conducted with appropriate safety precautions and by qualified personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 4-Bromo-3-methylbutanal | CSH9BrO | CID 12365951 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Bromo-3-
methylbutanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8740463#spectroscopic-data-of-4-bromo-3-
methylbutanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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